molecular formula C15H10FNO5S B2480484 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate CAS No. 701239-28-3

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate

Cat. No.: B2480484
CAS No.: 701239-28-3
M. Wt: 335.31
InChI Key: KCBHYFBKDCBYEY-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of the 4-fluoro-2-methylbenzenesulfonate group adds unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

Compounds with an isoindoline-1,3-dione nucleus have been found to bind with high affinity to multiple receptors . This suggests that 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate may also interact with various cellular targets, potentially leading to diverse biological effects.

Mode of Action

It is known that compounds with an isoindoline-1,3-dione nucleus can interact with various cellular targets . This interaction could lead to changes in cellular processes and functions, although the specific mechanisms remain to be elucidated.

Biochemical Pathways

Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse chemical reactivity and promising applications . This suggests that this compound may also affect various biochemical pathways, leading to downstream effects on cellular processes and functions.

Result of Action

Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse biological activities . This suggests that this compound may also have various effects at the molecular and cellular levels.

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Biological Activity

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and related fields.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17FNO5S
  • Molecular Weight : 359.4 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to various enzymes and receptors. The isoindoline moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for modulating protein activity.

Biological Activities

  • Anticancer Activity :
    • Several studies have indicated that compounds containing the isoindoline structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The sulfonate group is thought to play a role in disrupting bacterial cell membranes.
  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of growth in bacterial strains
Enzyme InhibitionModulation of enzyme activity

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindoline compounds, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective concentration levels required to inhibit cell growth significantly.

Case Study: Antimicrobial Efficacy

Research conducted by Zhang et al. (2020) revealed that the compound showed promising activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity due to the sulfonate group’s polar nature.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-fluoro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO5S/c1-9-8-10(16)6-7-13(9)23(20,21)22-17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBHYFBKDCBYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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